Home > Products > Screening Compounds P60013 > BRM/BRG1 ATP Inhibitor-3
BRM/BRG1 ATP Inhibitor-3 -

BRM/BRG1 ATP Inhibitor-3

Catalog Number: EVT-12533693
CAS Number:
Molecular Formula: C26H25N5O2S2
Molecular Weight: 503.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

BRM/BRG1 ATP Inhibitor-3 is a compound that targets the ATPase activity of the BRG1 and BRM proteins, which are critical components of the SWI/SNF chromatin remodeling complex. This complex plays a vital role in regulating gene expression by altering chromatin structure, thereby influencing accessibility to transcription factors and other regulatory proteins. The inhibition of BRG1 and BRM has been shown to have significant implications in various cancers, particularly in acute myeloid leukemia and brain cancers.

Source

The compound was developed as part of ongoing research into the roles of BRG1 and BRM in cancer biology. Studies have demonstrated its effectiveness across various cancer cell lines, particularly those with mutations in key oncogenes like FLT3 .

Classification

BRM/BRG1 ATP Inhibitor-3 falls under the category of small molecule inhibitors targeting chromatin remodeling complexes. Specifically, it is classified as an ATPase inhibitor due to its ability to disrupt the ATP hydrolysis function of BRG1 and BRM, which is essential for their chromatin remodeling activities .

Synthesis Analysis

Methods

The synthesis of BRM/BRG1 ATP Inhibitor-3 involves a multi-step organic synthesis process. While specific synthetic pathways are proprietary, general methods typically include:

  • Initial Reaction: Formation of key intermediates through condensation reactions involving substituted aromatic compounds.
  • Cyclization: Introduction of cyclic structures that enhance binding affinity to target proteins.
  • Purification: Use of chromatography techniques to isolate pure compounds.

Technical details regarding the specific reagents and conditions used in the synthesis may vary based on proprietary methodologies employed by research institutions or pharmaceutical companies.

Molecular Structure Analysis

Structure

The molecular structure of BRM/BRG1 ATP Inhibitor-3 features a complex arrangement that includes multiple functional groups designed to enhance its interaction with the ATP-binding sites of BRG1 and BRM.

Data

While precise structural data may not be publicly available due to proprietary restrictions, studies indicate that the compound's design focuses on optimizing hydrophobic interactions and hydrogen bonding with the target enzymes, crucial for effective inhibition .

Chemical Reactions Analysis

Reactions

BRM/BRG1 ATP Inhibitor-3 primarily undergoes reversible binding reactions with the ATPase domains of BRG1 and BRM. The binding inhibits their enzymatic activity, leading to altered chromatin dynamics.

Technical Details

The inhibitor's mechanism involves competitive inhibition where it competes with ATP for binding at the active site. This competitive nature is critical for its efficacy in reducing the activity of these chromatin remodelers, thus impacting gene expression profiles associated with tumorigenesis .

Mechanism of Action

Process

The mechanism of action for BRM/BRG1 ATP Inhibitor-3 involves:

  1. Binding: The inhibitor binds to the ATPase domain of either BRG1 or BRM.
  2. Inhibition: This prevents ATP hydrolysis, which is necessary for chromatin remodeling.
  3. Gene Expression Alteration: The inhibition results in reduced accessibility of transcription factors to DNA, leading to downregulation of oncogenes such as MYC and alterations in pathways associated with cancer progression .

Data

Research indicates that treatment with this inhibitor can lead to significant changes in gene expression profiles across various cancer cell lines, demonstrating its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline substance.
  • Solubility: Soluble in common organic solvents; solubility may vary based on formulation.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts specifically with ATPase domains; minimal off-target activity reported.

Relevant data regarding these properties can be derived from experimental studies focusing on compound characterization during development phases .

Applications

Scientific Uses

BRM/BRG1 ATP Inhibitor-3 has several applications in scientific research:

  • Cancer Research: Used extensively to study the role of chromatin remodeling in cancer biology, particularly in understanding how alterations in gene expression contribute to tumorigenesis.
  • Therapeutic Development: Investigated as a potential therapeutic agent for treating cancers characterized by dysregulation of SWI/SNF complexes, such as acute myeloid leukemia and glioblastoma .
  • Mechanistic Studies: Facilitates studies on the mechanistic pathways involved in gene regulation by chromatin remodelers, providing insights into cellular differentiation and proliferation.

Properties

Product Name

BRM/BRG1 ATP Inhibitor-3

IUPAC Name

4-amino-N-[(2S)-4-methylsulfanyl-1-oxo-1-[[4-(3-pyridin-4-ylphenyl)-1,3-thiazol-2-yl]amino]butan-2-yl]benzamide

Molecular Formula

C26H25N5O2S2

Molecular Weight

503.6 g/mol

InChI

InChI=1S/C26H25N5O2S2/c1-34-14-11-22(29-24(32)18-5-7-21(27)8-6-18)25(33)31-26-30-23(16-35-26)20-4-2-3-19(15-20)17-9-12-28-13-10-17/h2-10,12-13,15-16,22H,11,14,27H2,1H3,(H,29,32)(H,30,31,33)/t22-/m0/s1

InChI Key

WNFUOUMYNUFZIX-QFIPXVFZSA-N

Canonical SMILES

CSCCC(C(=O)NC1=NC(=CS1)C2=CC=CC(=C2)C3=CC=NC=C3)NC(=O)C4=CC=C(C=C4)N

Isomeric SMILES

CSCC[C@@H](C(=O)NC1=NC(=CS1)C2=CC=CC(=C2)C3=CC=NC=C3)NC(=O)C4=CC=C(C=C4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.